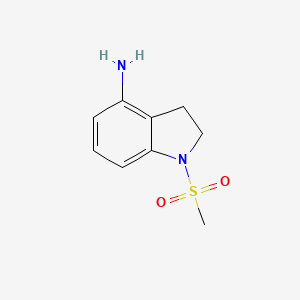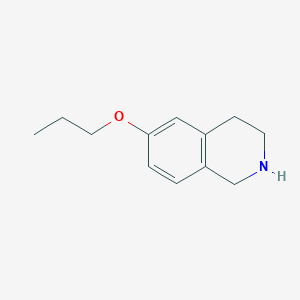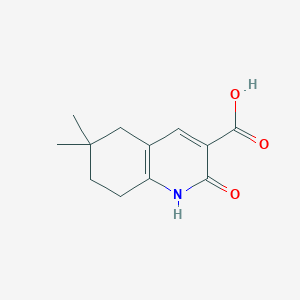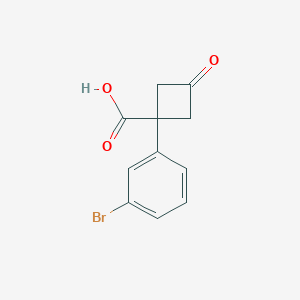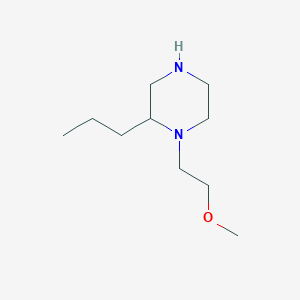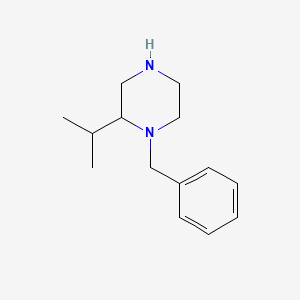
4-(1-Bromoethyl)-1,1-dimethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Bromoethyl)-1,1-dimethylcyclohexane, or 4-BEDMC, is a cyclic organic compound with a variety of uses in scientific research. It is a colorless liquid with a pleasant odor, and is a useful reagent for the synthesis of other compounds. 4-BEDMC is used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
1. Stereochemistry and Dehydrobromination Studies
- Application : Research on bromo-derivatives of dimethyl 4-oxo-trans-2,6-diphenylcyclohexane-1,1,-dicarboxylate, closely related to 4-(1-Bromoethyl)-1,1-dimethylcyclohexane, reveals insights into their structures and stereochemistry. The study also explores the process of dehydrobromination in these derivatives, leading to the production of phenols through demethoxycarbonylation (Theobald, 1982).
2. Organometallic Chemistry
- Application : The reaction between 1,3-bis(bromomagnesio)-2,2-dimethylpropane and dichlorodicyclopentadienylvanadium(IV) results in the formation of 1,1-dicyclopentadienyl-3,3-dimethylvanada(IV)cyclobutane, highlighting the potential of using similar bromo-compounds in organometallic synthesis (Seetz et al., 1984).
3. Synthesis of Organosilicon Building Blocks
- Application : The synthesis of various C-functional silicon-containing heterocycles, including 2-bromo-4-silacyclohexan-1-ones, demonstrates the use of bromo-substituted cyclohexane derivatives in creating versatile building blocks for synthesis in organosilicon chemistry (Geyer et al., 2015).
4. Pyrolysis Studies
- Application : The pyrolysis of 1,4-dimethylcyclohexane, which is structurally similar to 4-(1-Bromoethyl)-1,1-dimethylcyclohexane, has been studied in detail. Understanding the pyrolysis mechanism and product formation can provide insights into the thermal behavior of related compounds (Gillespie et al., 1979).
5. Gas Phase Molecular Structure Analysis
- Application : Electron diffraction studies of 1,1-dimethylcyclohexane's gas-phase molecular structure offer critical information that could be relevant for understanding the gas-phase behavior of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane (Geise et al., 1972).
Eigenschaften
IUPAC Name |
4-(1-bromoethyl)-1,1-dimethylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRPXYXVPGAIBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Bromoethyl)-1,1-dimethylcyclohexane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

